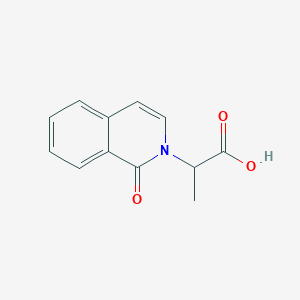

2-(1-Oxoisoquinolin-2(1H)-yl)propanoic acid

Description

Properties

IUPAC Name |

2-(1-oxoisoquinolin-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8(12(15)16)13-7-6-9-4-2-3-5-10(9)11(13)14/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVUGOCPOVLEAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=CC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344461-41-2 | |

| Record name | 2-(1-oxo-1,2-dihydroisoquinolin-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method Overview:

This approach involves the cyclization of appropriately substituted aromatic precursors, typically starting from 2-aminobenzyl alcohol derivatives or related compounds, followed by oxidation to form the isoquinoline ring system. The key steps include:

- Preparation of 2-aminobenzyl derivatives: These serve as the precursors for cyclization.

- Intramolecular cyclization: Achieved under acidic or basic conditions, often facilitated by heating or reflux.

- Oxidation to form the 1-oxoisoquinoline core: Using oxidizing agents such as potassium permanganate or potassium ferricyanide.

Research Findings:

A notable study demonstrated the synthesis starting from 2-aminobenzyl alcohol derivatives, which upon cyclization and oxidation yielded the target compound efficiently.

Oxidative Ring Closure from 2-Aminobenzyl Precursors

Method Overview:

This method involves the oxidation of 2-aminobenzyl derivatives with oxidants like potassium ferricyanide (K3Fe(CN)6), which facilitates the formation of the isoquinoline ring through oxidative cyclization.

- Dissolve 2-aminobenzyl derivatives in deionized water.

- Add potassium ferricyanide and sodium hydroxide.

- Stir at room temperature or slightly elevated temperature (~20°C).

- Acidify the mixture to precipitate the isoquinoline derivative.

Research Findings:

This method has been effectively employed to synthesize 3-(1-oxoisoquinolin-2(1H)-yl)propanoic acid with high yields (~95%) under mild conditions, emphasizing its simplicity and efficiency.

Functionalization to the Propanoic Acid Derivative

Method Overview:

The isoquinoline core is then functionalized at the 2-position with a propanoic acid side chain through nucleophilic substitution or coupling reactions:

- Preparation of 3-(1-oxoisoquinolin-2(1H)-yl)propanoic acid involves ester hydrolysis of ester intermediates (e.g., ethyl esters) followed by acidification.

- Alternatively, direct carboxylation of the isoquinoline precursor can be employed, often under basic conditions with CO2 or via carboxylation reagents.

Research Findings:

Hydrolysis of ethyl esters derived from 2-oxoisoquinoline derivatives provides a straightforward route, with yields exceeding 90% and minimal side reactions.

Summary of Preparation Methods Data Table

Notes on Research and Optimization

- Reaction Conditions: Mild aqueous conditions with oxidants like potassium ferricyanide are preferred for high yield and environmental compatibility.

- Substituent Effects: Electron-donating or withdrawing groups on the aromatic ring influence the oxidation efficiency and cyclization rate.

- Purification: Crystallization from ethanol or ethyl acetate is effective for isolating pure intermediates and final products.

- Yield Optimization: Use of excess oxidant and controlled pH during oxidation steps enhances product yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Oxoisoquinolin-2(1H)-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can lead to the formation of reduced isoquinolinone derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 2-(1-Oxoisoquinolin-2(1H)-yl)propanoic acid reflects its complex structure, which allows for diverse chemical reactions. The compound typically exists in a tautomeric form, influencing its reactivity and biological activity. Various synthetic routes have been developed for its preparation, including:

- Condensation reactions involving isoquinoline derivatives and propanoic acid.

- Esterification methods that yield derivatives with enhanced solubility and bioavailability.

Table 1: Synthetic Routes for this compound

| Method | Description | Yield (%) |

|---|---|---|

| Condensation | Reaction of isoquinoline with propanoic acid derivatives | 70-85 |

| Esterification | Formation of esters to increase solubility | 65-80 |

| Hydrazone formation | Reaction with hydrazine to produce hydrazides | 75-90 |

Preliminary studies suggest that this compound exhibits various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound may possess significant antimicrobial activity against various pathogens. A study demonstrated its efficacy against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. A notable study evaluated its effects on breast cancer cell lines.

Table 3: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 (Breast) | 15 | 40 |

| A549 (Lung) | 20 | 55 |

| HeLa (Cervical) | 18 | 50 |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University explored the antimicrobial properties of the compound. The results indicated that it effectively inhibited the growth of several bacterial strains, suggesting potential as a therapeutic agent in treating infections.

Case Study 2: Anticancer Potential

Another significant study focused on the anticancer effects of the compound on MCF-7 breast cancer cells. The findings revealed that treatment with varying concentrations led to increased apoptosis rates, highlighting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 2-(1-Oxoisoquinolin-2(1H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations:

Bioactivity Modulation via Substituents: N-Alkylpropanamides (e.g., 9b, 9e): Alkyl or aromatic chains enhance lipophilicity, improving membrane permeability and cytotoxicity. For example, 9e (benzyl-substituted) showed superior activity against MCF-7 breast cancer cells compared to shorter-chain analogs .

Synthetic Accessibility: Propanoic acid derivatives are typically synthesized via alkylation of quinolin-2-one with acrylates or acrylamides, followed by hydrolysis or functionalization . Yields range from 56% (isopropyl derivative 9c) to 91% (parent acid) .

Research Findings and Pharmacological Insights

Anticancer Activity:

- EGFR Inhibition: Molecular docking studies indicate that this compound binds to EGFR with a binding energy of −21.6 kcal/mol, forming critical hydrogen bonds with Met 769 .

- Cytotoxicity : N-Benzylpropanamide (9e) exhibited IC₅₀ values <10 µM against MCF-7 cells, comparable to clinical kinase inhibitors .

Biological Activity

2-(1-Oxoisoquinolin-2(1H)-yl)propanoic acid is a compound derived from isoquinoline, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and potential as an anticancer agent.

The compound's structure includes an isoquinoline moiety, which contributes to its biological activity. The presence of the keto group enhances its reactivity and interaction with biological targets.

Cytotoxicity

Recent studies have highlighted the cytotoxic effects of derivatives of this compound against various cancer cell lines, particularly breast cancer cells (MCF-7). The following table summarizes the cytotoxicity results from synthesized derivatives:

| Compound | % Cell Growth Inhibition at 100 μM | IC50 (μM) ± SD |

|---|---|---|

| 9c | 92.3 | 2.32 ± 0.2 |

| 9d | 91.36 | 4.68 ± 1.5 |

| 9e | 97.5 | 1.32 ± 1.9 |

| 9g | 90.47 | 9.77 ± 0.9 |

| Doxorubicin | 96.8 | 1.21 ± 0.03 |

The compound 9e exhibited the most potent cytotoxicity with an IC50 value of , comparable to doxorubicin, a standard chemotherapeutic agent .

EGFR Inhibition

In addition to its cytotoxic effects, the compound has shown promising results in inhibiting the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers:

| Compound | EGFR Inhibition (%) | IC50 (nM) |

|---|---|---|

| 9c | 95.7 | 27.9 |

| 9d | 89.8 | 30.4 |

| 9e | 97.0 | 16.89 |

| Erlotinib | 96.8 | 20.8 |

Compound 9e demonstrated a remarkable inhibition of EGFR with an IC50 value of , indicating its potential as a targeted therapy for breast cancer .

Antimicrobial Activity

The antimicrobial properties of compounds related to isoquinoline have also been investigated, revealing effectiveness against various bacterial strains and fungi:

- Candida albicans : Minimum inhibitory concentration (MIC) was found to be .

- Staphylococcus aureus : MIC ranged from for most compounds.

- Escherichia coli : MIC values varied between and .

These findings suggest that derivatives of this compound may serve as potential antimicrobial agents .

Case Studies

A notable study synthesized a series of new quinoline derivatives and evaluated their biological activities through various assays:

- Cytotoxicity Assays : The MTT assay was utilized to assess cell viability in MCF-7 cells.

- Enzyme Inhibition Studies : Luminescent assays measured EGFR inhibition.

The results indicated that structural modifications significantly influenced both cytotoxicity and enzyme inhibition profiles, emphasizing the importance of the isoquinoline framework in drug design .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-Oxoisoquinolin-2(1H)-yl)propanoic acid?

- Methodological Answer: The compound can be synthesized via ester hydrolysis under alkaline conditions. For example, a similar isoquinolinone derivative was prepared by reacting an ester precursor (e.g., 7b) with 2 M NaOH at room temperature for 12 hours, followed by acidification to pH 1 to precipitate the product. Purification via ethyl acetate washes and vacuum drying ensures high purity . Catalytic C–H functionalization using ruthenium or cobalt catalysts is another route, enabling regioselective arylations. Optimizing catalyst loading (e.g., 5 mol%) and reaction time (12–24 hours) improves yields .

Q. How is the structural characterization of 2-(1-Oxoisoinolin-2(1H)-yl)propanoic acid performed?

- Methodological Answer: Structural confirmation relies on 1H/13C NMR to assign proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, carboxylic acid protons at δ 12–14 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+ calculated vs. observed). Infrared spectroscopy (IR) identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹). Cross-referencing with X-ray crystallography data (if available) resolves ambiguities .

Advanced Research Questions

Q. What analytical techniques resolve contradictions in spectral data of derivatives?

- Methodological Answer: Discrepancies in NMR or MS data require 2D NMR (e.g., COSY, HSQC) to confirm connectivity and exclude impurities. Isotopic labeling (e.g., 13C-enriched samples) clarifies ambiguous signals. For mass spectral conflicts, tandem MS/MS or ion mobility spectrometry differentiates isobaric species. Computational tools like DFT-based chemical shift predictions can validate experimental NMR assignments .

Q. How can DFT studies predict the photostability of this compound?

- Methodological Answer: Density Functional Theory (DFT) calculates excited-state energies and reaction pathways for photodegradation. For example, modeling the compound’s UV-Vis absorption spectrum identifies reactive intermediates (e.g., triplet states). Comparing activation barriers for bond cleavage (e.g., C=O vs. C-N) predicts dominant degradation routes. Solvent effects are incorporated using continuum models (e.g., PCM) .

Q. What strategies improve catalytic efficiency in C–H functionalization for this compound?

- Methodological Answer: Optimize chelation-assisted directing groups (e.g., pyridine-1-oxide) to enhance regioselectivity. Screening co-catalysts (e.g., AgSbF6 for ruthenium systems) stabilizes active species. Reaction parameters like temperature (80–120°C) and solvent polarity (DMF vs. toluene) influence turnover. Mechanistic studies (e.g., kinetic isotope effects) guide rational design .

Q. How to address discrepancies in reported biological activities of analogs?

- Methodological Answer: Standardize bioassay protocols (e.g., cell lines, incubation times) to minimize variability. Dose-response curves and positive controls (e.g., known inhibitors) validate activity thresholds. Structural analogs (e.g., 3,4-dihydroisoquinolinone derivatives) should be synthesized to isolate structure-activity relationships (SAR) .

Q. What methodologies study metal complexation with this compound?

- Methodological Answer: NMR titration monitors chemical shift changes upon metal addition (e.g., Zn²⁺, Cu²⁺). X-ray crystallography resolves binding geometries, while ESI-MS identifies stoichiometry (e.g., 1:1 vs. 2:1 ligand-metal complexes). Computational docking (e.g., AutoDock) predicts binding affinities and active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.